N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
This compound is a structurally complex molecule featuring three distinct moieties:
- A 3,4-dichlorophenyl group, which contributes steric bulk and electron-withdrawing properties.
- A 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group, a fused heterocyclic system combining triazole and pyrimidine rings.
The piperazine ring adopts a chair conformation, as observed in structurally related carboxamide derivatives . The ethyl substituent on the triazole ring likely enhances lipophilicity, while the dichlorophenyl group may influence target binding specificity. Synthetic routes for analogous compounds involve coupling reactions of α-chloroacetamides or electrophilic intermediates with nucleophilic heterocycles (e.g., pyrazolo-pyrimidinones) .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N8O/c1-2-27-16-14(23-24-27)15(20-10-21-16)25-5-7-26(8-6-25)17(28)22-11-3-4-12(18)13(19)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYRDFWNSHHNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through S phase.
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2. This results in the arrest of cell cycle progression, particularly at the G1/S transition, leading to the inhibition of cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biological Activity
N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Key methods include:
- Reagents : Various organic solvents and catalysts are employed to enhance reaction efficiency.
- Techniques : Characterization methods such as NMR spectroscopy and X-ray crystallography are used to confirm the structure and purity of the synthesized compound.
The molecular formula for the compound is . It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) and shows stability under acidic or basic conditions. The structural features critical for its biological activity include:
- Chlorine Substitution : The presence of dichlorophenyl groups may influence receptor binding and activity.
- Piperazine Ring : This moiety is known for its role in enhancing drug-like properties.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic potential against various cancer cell lines. For instance:
- Cytotoxicity : Research indicates that derivatives of the compound exhibit significant cytotoxicity against MCF-7 breast cancer cells with IC50 values around 0.57 μM. These compounds also demonstrated effective inhibition of PIM-1 kinase, a target associated with cancer proliferation and survival, with IC50 values of 11.4 nM .
The biological activity is attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells, effectively halting their proliferation.
- Apoptosis Induction : Treatment with the compound significantly increases apoptosis rates in cancer cells, enhancing cell death compared to control groups .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.57 | Apoptosis induction |
| PIM-1 Kinase Inhibition | - | 11.4 | Cell cycle arrest |
| Cytotoxicity | HepG2 | 1.31 | Apoptosis induction |
Study 1: MCF-7 Cell Line
In a study examining the effects of various derivatives on MCF-7 cells, it was found that treatment with this compound led to a notable increase in apoptosis by 58.29-fold compared to untreated controls .
Study 2: HepG2 Cell Line
Similarly, another derivative demonstrated an IC50 value of 1.31 μM against HepG2 liver cancer cells, indicating its broad-spectrum anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and synthetic parallels between the target compound and related derivatives:
Key Observations:
Structural Diversity: The target compound’s triazolo-pyrimidine core distinguishes it from pyrazolo-pyridine () or pyrimido-pyrimidinone () systems. These heterocycles modulate electronic properties and binding affinities. Substituent Effects: The dichlorophenyl group (target) vs. trifluoromethylpyridine () or benzoxazinyl () groups alters solubility and target interactions.
Synthetic Strategies :
- Piperazine-carboxamide derivatives are commonly synthesized via amide coupling (e.g., chloroacetamide intermediates in ).
- Complex heterocycles (e.g., triazolo-pyrimidine) require multi-step reactions, often involving cyclization or metal-catalyzed cross-couplings .
Conformational Trends :
- Piperazine rings in carboxamides consistently adopt chair conformations , as validated by crystallographic data .
Research Implications
- Kinase Inhibition : Pyrimidine and triazole derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) .
- CNS Targets : Piperazine-carboxamides are prevalent in neuropharmacology (e.g., antipsychotics, serotonin modulators) .
Further studies should prioritize:
- Structure-Activity Relationship (SAR) : Modifying substituents on the triazolo-pyrimidine or dichlorophenyl groups.
- ADMET Profiling : Assessing the impact of the ethyl group on metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
